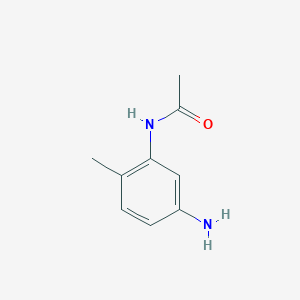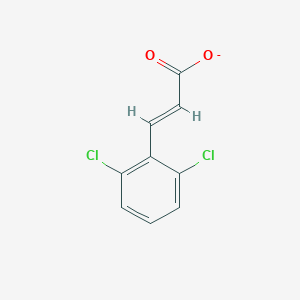
2,6-Dichlorocinnamic acid
Overview
Description
2,6-Dichlorocinnamic acid is a chemical compound with the molecular formula C9H6Cl2O2 . It has a molecular weight of 217.05 g/mol . The IUPAC name for this compound is (E)-3-(2,6-dichlorophenyl)prop-2-enoic acid . It is also known by other names such as 3-(2,6-Dichlorophenyl)acrylic acid and (E)-3-(2,6-Dichlorophenyl)acrylic acid .
Molecular Structure Analysis
The structure of this compound can be represented by different notations. The canonical SMILES notation is C1=CC(=C(C(=C1)Cl)C=CC(=O)O)Cl and the isomeric SMILES notation is C1=CC(=C(C(=C1)Cl)/C=C/C(=O)O)Cl . The InChI notation is InChI=1S/C9H6Cl2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13)/b5-4+ .
Scientific Research Applications
Synthesis and Characterization of Copper(II) Complexes : 2,6-Dichlorocinnamic acid has been used in the synthesis and characterization of copper(II) complexes. These complexes were studied for their electronic, spectroscopy, magnetic, and thermal properties. One of the complexes appeared to be a bimetallic complex with a classical copper(II) acetate structure (Zoroddu & Cabras, 1987).
Role in Intermolecular Interactions : Research on mixed crystals of 6-chloro-3,4-methylenedioxycinnamic acid with 2,4- and 3,4-dichlorocinnamic acids revealed insights into structure, topochemistry, and intermolecular interactions. The presence of a chloro substituent in these molecules favored crystallization in a specific structure stabilized by inter-stack Cl ⋯ Cl interactions and intra-stack dispersive C ⋯ C interactions (Sarma & Desiraju, 1987).
Investigation in Solid-State Photodimerization : this compound was also involved in a study on the solid-state photodimerization of 3,4-dichlorocinnamic acid. This research explored the participation of hydrocarbons in the photodimerization process and the formation of specific types of dimers (Nakanishi, Hirakawa & Nakanishi, 1979).
Use in Kinetic Studies of Enzymatic Inhibition : In the field of biochemistry, chlorocinnamic acids like this compound have been synthesized and investigated for their inhibitory kinetics on mushroom tyrosinase. These compounds showed potential as tyrosinase inhibitors, which are important in the food industry (Hu et al., 2014).
Exploring Herbicide Mechanisms : Additionally, this compound was studied as a potential substrate of 2,4-dichlorophenoxyacetate/α-ketoglutarate dioxygenase (TfdA), an enzyme involved in the catabolism of the herbicide 2,4-dichlorophenoxyacetic acid. This suggests its potential role in understanding the metabolism of chlorinated herbicides (Hotopp & Hausinger, 2001).
Safety and Hazards
2,6-Dichlorocinnamic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling . Use should be in a well-ventilated area or outdoors .
Mechanism of Action
Target of Action
The primary targets of 2,6-Dichlorocinnamic acid are currently not well-defined in the literature. This compound is a derivative of cinnamic acid, which is known to interact with various enzymes and receptors in the body. The specific targets of this compound remain to be elucidated .
Mode of Action
One study suggests that this compound and its esters undergo a process called photocyclization to yield 5-chlorocoumarin . This process involves the singlet excited state of the cis-isomer and an unstable ortho-quinomethylketen as the precursor
Biochemical Pathways
The biochemical pathways affected by this compound are not well-documented. Given its structural similarity to cinnamic acid, it may potentially influence similar pathways. Cinnamic acid derivatives are known to have antioxidant, anti-inflammatory, and anticancer properties, suggesting they may interact with pathways related to oxidative stress, inflammation, and cell proliferation . .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
As a derivative of cinnamic acid, it may share some of its biological activities, including antioxidant, anti-inflammatory, and anticancer effects . .
Action Environment
Factors such as temperature, pH, and light conditions could potentially affect the stability and activity of the compound .
Properties
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPVGRCXMFBNAN-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5345-89-1 | |
| Record name | 2-Propenoic acid, 3-(2,6-dichlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005345891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5345-89-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1762 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-dichlorocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.910 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to 2,6-dichlorocinnamic acid and its esters when exposed to UV light?
A1: Upon exposure to UV light, this compound and its esters undergo photocyclization, leading to the formation of 5-chlorocoumarin. This reaction involves the elimination of either hydrochloric acid (HCl) or an alkyl/aryl chloride (RCl) depending on the starting material [, ].
Q2: What is the proposed mechanism for this photocyclization reaction?
A2: Research suggests that the reaction proceeds through the singlet excited state of the cis-isomer of this compound or its ester. This excited state then forms an unstable intermediate, an ortho-quinomethylketene, which subsequently undergoes cyclization and elimination to yield 5-chlorocoumarin [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


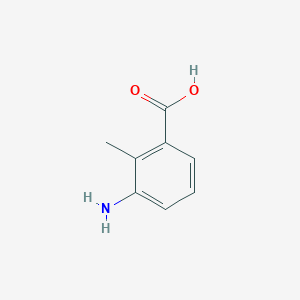


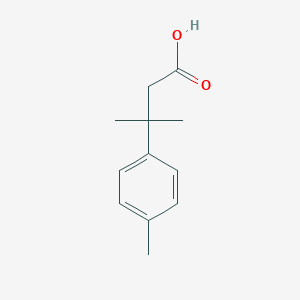
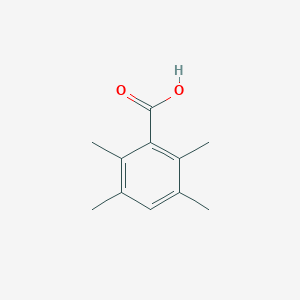
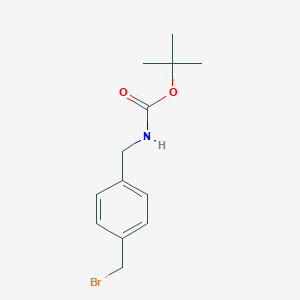
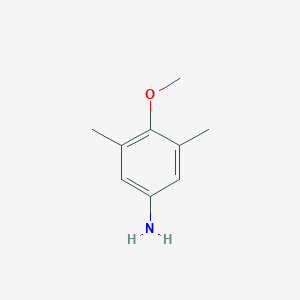
![Formamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B181748.png)
![Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B181749.png)




